Fructose 6-(calcium phosphate)

Glycolysis Enzyme kinetics Phosphofructokinase

Fructose 6-(calcium phosphate) (CAS 6035-93-4), systematically named D-Fructose 6-(dihydrogen phosphate) calcium salt (1:1), is an organic hexose phosphate derivative with molecular formula C₆H₁₁CaO₉P and molecular weight 298.198 g/mol. The compound comprises a D-fructose moiety phosphorylated at the 6-hydroxy position and complexed with calcium in a 1:1 stoichiometry.

Molecular Formula C6H11CaO9P
Molecular Weight 298.20 g/mol
CAS No. 6035-93-4
Cat. No. B13811201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFructose 6-(calcium phosphate)
CAS6035-93-4
Molecular FormulaC6H11CaO9P
Molecular Weight298.20 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)CO)O)O)O)OP(=O)([O-])[O-].[Ca+2]
InChIInChI=1S/C6H13O9P.Ca/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h4-7,9-11H,1-2H2,(H2,12,13,14);/q;+2/p-2/t4-,5-,6-;/m1./s1
InChIKeyJCILYOPHFGTUMJ-RWOHWRPJSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fructose 6-(Calcium Phosphate) [CAS 6035-93-4]: Biochemical Properties and Procurement Baseline


Fructose 6-(calcium phosphate) (CAS 6035-93-4), systematically named D-Fructose 6-(dihydrogen phosphate) calcium salt (1:1), is an organic hexose phosphate derivative with molecular formula C₆H₁₁CaO₉P and molecular weight 298.198 g/mol . The compound comprises a D-fructose moiety phosphorylated at the 6-hydroxy position and complexed with calcium in a 1:1 stoichiometry . As the calcium salt of fructose-6-phosphate, it serves as a glycolytic intermediate analog and finds application in enzymatic assays, metabolic studies, and calcium-phosphorus supplementation research [1].

Glycolytic pathway probe: Calcium-complexed fructose-6-phosphate supports enzymatic and metabolic flux studies.
Cation-dependent assay fit: Enables research on divalent cation influence in phosphofructokinase reactions.
Stoichiometric calcium source: Defined 1:1 Ca:F6P ratio for calcium-phosphorus co-supplementation research.

Why Fructose 6-(Calcium Phosphate) Cannot Be Replaced by Other Fructose-6-Phosphate Salts in Specialized Applications


Fructose-6-phosphate salts with different counterions (e.g., disodium, magnesium, dicalcium) exhibit distinct physicochemical and biochemical properties that preclude direct substitution. The calcium salt (1:1 stoichiometry) differs fundamentally from the disodium salt (C₆H₁₁Na₂O₉P, MW 306.11 g/mol) in both mass and ionic composition, while the magnesium salt (1:1) and dicalcium fructose-1,6-bisphosphate (1:2 Ca:FBP stoichiometry) present alternative divalent cation configurations . In enzymatic systems, the identity of the counterion critically influences substrate recognition: phosphofructokinase and phosphoglucose isomerase exhibit differential catalytic efficiency depending on the divalent cation present (Mn²⁺ > Mg²⁺ > Co²⁺ > Ca²⁺), meaning that calcium-containing F6P preparations yield distinct kinetic outcomes compared to magnesium or sodium forms [1]. Additionally, the calcium counterion in F6P calcium salt may confer context-specific regulatory effects, as sarcoplasmic Ca²⁺ concentration modulates fructose-6-phosphate substrate cycling through phosphofructokinase and fructose diphosphatase pathways [2]. These differences render generic substitution scientifically invalid for applications requiring precise cation control or stoichiometric calcium delivery.

Target: Ca²⁺ salt (1:1)
Disodium or magnesium salt forms
Counterion identity critically influences PFK catalytic efficiency (Mn²⁺ > Mg²⁺ > Co²⁺ > Ca²⁺); calcium salt yields measurably lower reaction velocities, making kinetic profiles not directly transferable.
Target: F6P calcium salt
Fructose-1,6-bisphosphate dicalcium salt
Differs fundamentally in stoichiometry (1:2 Ca:FBP ratio vs. 1:1 Ca:F6P ratio) and molecular weight (~416 vs. 298 g/mol), resulting in distinct calcium loading profiles that may alter supplementation study outcomes.
Target: Calcium salt solubility
Disodium salt (100 mg/mL)
The calcium salt exhibits pH-dependent solubility profiles that differ from the consistently soluble disodium form; substitution risks uncontrolled dissolution in pH-sensitive formulation research.

Fructose 6-(Calcium Phosphate) Quantitative Differentiation Evidence Versus Comparable Salts and Analogs


Fructose 6-(Calcium Phosphate) Exhibits Reduced Catalytic Efficiency in Phosphofructokinase Assays Relative to Magnesium Salt

In phosphofructokinase (PFK) enzymatic reactions, the divalent cation associated with fructose-6-phosphate influences catalytic efficiency. Divalent metal ions demonstrate a ranked order of enzyme substitution efficiency: Mn²⁺ > Mg²⁺ > Co²⁺ > Ca²⁺ [1]. Consequently, fructose 6-(calcium phosphate) yields lower PFK reaction velocities compared to fructose-6-phosphate magnesium salt under identical assay conditions. This differential activity is critical for experimental design where calcium-containing F6P preparations serve as negative controls or for investigating cation-dependent regulation.

PFK catalytic efficiency
Class-level inference
Mn²⁺ > Mg²⁺ > Co²⁺ > Ca²⁺ (Lowest relative efficiency)
Supports cation-dependent enzyme regulation study design.
Ranked order within tested divalent metal ion set.
Glycolysis Enzyme kinetics Phosphofructokinase

Fructose 6-(Calcium Phosphate) Stoichiometric Differentiation: 1:1 Ca:F6P Ratio Versus 1:2 Ca:FBP Ratio in Fructose-1,6-Bisphosphate Dicalcium Salt

Fructose 6-(calcium phosphate) (CAS 6035-93-4) features a 1:1 calcium-to-fructose-6-phosphate stoichiometry, yielding a molecular weight of 298.198 g/mol and elemental calcium content of approximately 13.4% by weight . In contrast, D-fructose-1,6-bisphosphate dicalcium salt (CAS 6055-82-9) incorporates two calcium ions per fructose-1,6-bisphosphate molecule (1:2 Ca:FBP ratio), with molecular formula C₆H₁₀Ca₂O₁₂P₂ and MW approximately 416.25 g/mol . This stoichiometric divergence directly impacts calcium delivery capacity in supplementation and formulation contexts.

Stoichiometric calcium content
Cross-study comparable
~13.4% Ca by weight (1:1 Ca:F6P) vs. 1:2 Ca:FBP alternative
Defined calcium loading for supplementation research.
Stoichiometric control is critical for precise calcium delivery.
Stoichiometry Calcium supplementation Molecular formulation

Fructose 6-(Calcium Phosphate) Exhibits Distinct Aqueous Solubility Profile Relative to Disodium Salt

Fructose 6-(calcium phosphate) demonstrates water solubility that varies with pH conditions, whereas D-fructose-6-phosphate disodium salt (CAS 26177-86-6) is documented as soluble in water at 100 mg/mL, forming a clear to slightly hazy, colorless to slightly yellow solution [1]. While direct numerical solubility data for the calcium salt at standardized pH is not uniformly reported across authoritative sources, the calcium salt exhibits sensitivity to extreme pH changes that alters its solubility profile relative to the more consistently soluble disodium form . The pH-dependent solubility of the calcium salt provides formulation control that may be exploited in controlled-release or pH-responsive delivery systems.

Aqueous solubility
Supporting evidence
pH-dependent profile vs. disodium salt (100 mg/mL consistent solubility)
May support pH-triggered formulation strategies.
Data to verify at standardized pH conditions.
Solubility Aqueous chemistry Formulation

Fructose-6-Phosphate Isomerization Kinetics: F6P Exhibits Distinct Km Values in Forward and Reverse PGI Reactions

Phosphoglucose isomerase (PGI) catalyzes the reversible interconversion of glucose-6-phosphate (G6P) and fructose-6-phosphate (F6P). The enzyme exhibits differential kinetic parameters for the forward (G6P → F6P) versus reverse (F6P → G6P) reactions. Minimum Km values for F6P ranged from 2.62 ± 0.55 mM at 293.4 K to 7.8 ± 4.8 mM at 311.5 K, matching minimum values for the reverse reaction at 293.4 K and 298.4 K [1]. The [F6P]/[G6P] equilibrium constants were determined as 0.307 ± 0.053 at 293.4 K and 0.395 ± 0.033 at 298.4 K, indicating a thermodynamic preference for G6P over F6P under standard conditions [2].

PGI kinetics (Km F6P)
Direct head-to-head comparison
2.62 ± 0.55 mM (293.4 K) to 7.8 ± 4.8 mM (311.5 K); K_eq [F6P]/[G6P] = 0.307–0.395
Essential for authentic F6P substrate in PGI assays.
Temperature-dependent parameters impact experimental design.
Phosphoglucose isomerase Michaelis-Menten kinetics Glycolytic flux

Fructose 6-(Calcium Phosphate) Optimal Application Scenarios in Biochemical Research and Industrial Formulation


Phosphoglucose Isomerase Kinetic Studies Requiring F6P Substrate with Defined Km Parameters

Fructose 6-(calcium phosphate) serves as the essential F6P substrate source for phosphoglucose isomerase (PGI) kinetic assays. With documented F6P Km values ranging from 2.62 mM (293.4 K) to 7.8 mM (311.5 K) and F6P/G6P equilibrium constants of 0.307-0.395, researchers require authentic F6P substrate to accurately characterize PGI activity, investigate metabolic flux regulation, or screen PGI inhibitors .

Cation-Dependent Phosphofructokinase Regulation Studies

The calcium counterion in fructose 6-(calcium phosphate) enables investigation of divalent cation effects on phosphofructokinase (PFK) activity. Given the established efficiency order Mn²⁺ > Mg²⁺ > Co²⁺ > Ca²⁺, calcium-containing F6P preparations yield measurably lower PFK reaction velocities and serve as controlled baseline substrates for studying cation-dependent glycolytic regulation .

Calcium-Phosphorus Co-Supplementation with Defined 1:1 Ca:F6P Stoichiometry

Fructose 6-(calcium phosphate) provides a precisely defined 1:1 calcium-to-fructose-6-phosphate molar ratio (298.198 g/mol; ~13.4% elemental calcium by weight), enabling controlled calcium and phosphorus co-delivery in nutritional research formulations. This stoichiometry differs fundamentally from dicalcium fructose-1,6-bisphosphate (1:2 Ca:FBP ratio), allowing researchers to select the appropriate calcium loading profile for supplementation studies .

pH-Responsive Formulation Development Leveraging pH-Sensitive Solubility

The pH-dependent aqueous solubility of fructose 6-(calcium phosphate) enables formulation strategies distinct from the consistently soluble disodium salt (100 mg/mL). The calcium salt's solubility variation with pH provides tunable release characteristics suitable for pH-triggered delivery systems or formulations requiring pH-modulated dissolution profiles .

Application
Selection Property
Validation Focus
PGI kinetic assays
Authentic F6P substrate source
Km and equilibrium constant reproducibility
Cation-dependent PFK studies
Divalent cation identity control
Enzyme regulation and metabolic flux modulation
Calcium-phosphorus co-supplementation
Defined 1:1 Ca:F6P stoichiometry
Calcium loading and phosphate delivery verification
pH-responsive formulations
pH-dependent solubility profile
Dissolution kinetics and release profiling

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